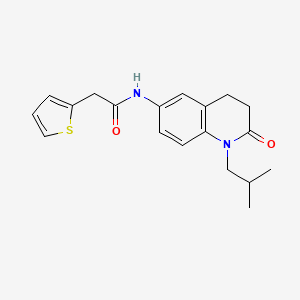

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

Description

The compound N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide features a 1,2,3,4-tetrahydroquinolin-2-one core substituted with an isobutyl group at the 1-position and a 2-(thiophen-2-yl)acetamide moiety at the 6-position.

Propriétés

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-13(2)12-21-17-7-6-15(10-14(17)5-8-19(21)23)20-18(22)11-16-4-3-9-24-16/h3-4,6-7,9-10,13H,5,8,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPPKCYEKVHMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Domino Reduction-Cyclization for Tetrahydroquinoline Formation

Domino reactions offer efficient access to tetrahydroquinoline scaffolds. A representative method involves:

- Nitro-to-amine reduction : Catalytic hydrogenation of 6-nitro-1-isobutyl-3,4-dihydroquinolin-2(1H)-one using 5% Pd/C under 130 psi H₂.

- Cyclization : Acid-catalyzed intramolecular cyclization of intermediates to form the tetrahydroquinoline ring.

Mechanistic Insights :

- The reduction step proceeds via adsorption of nitro groups onto Pd/C surfaces, followed by sequential hydrogenation to the amine.

- Cyclization employs Brønsted acids (e.g., HBr) to protonate carbonyl oxygen, facilitating nucleophilic attack by the amine.

Optimization Data :

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst Loading | 5% Pd/C (50% w/w) | 95% | |

| Hydrogen Pressure | 130 psi | 99.6% | |

| Acid Catalyst | 48% HBr in H₂O | 87% |

Synthesis of 2-(Thiophen-2-yl)Acetyl Chloride

The thiophene-acetyl group is prepared via:

- Esterification : Reaction of 2-thiopheneacetic acid with SOCl₂ in anhydrous THF to form the acyl chloride.

- Purification : Distillation under reduced pressure (40 torr) to isolate the product.

Reaction Conditions :

Amide Bond Formation

Acylation of Tetrahydroquinoline Amine

The final step couples the tetrahydroquinoline amine with 2-(thiophen-2-yl)acetyl chloride:

- Base-Mediated Reaction : Triethylamine (TEA) in THF at 0–5°C to scavenge HCl.

- Workup : Extraction with ethyl acetate, followed by silica gel chromatography (hexane:EtOAc 3:1).

Optimization Challenges :

- Side Reactions : Over-acylation or dimerization mitigated by slow addition of acyl chloride.

- Solvent Choice : THF vs. DCM comparison shows THF improves solubility of intermediates.

Performance Metrics :

| Parameter | Condition | Yield | Purity | Source |

|---|---|---|---|---|

| Solvent | THF | 88% | 99.4% | |

| Base | TEA (2 eq) | 85% | 98.7% |

Alternative Synthetic Routes

One-Pot Domino Approach

A patent-described method combines cyclization and acylation in a single pot:

- Cyclization : Using HBr in H₂O at 62°C to form the tetrahydroquinoline core.

- In Situ Acylation : Direct addition of 2-(thiophen-2-yl)acetyl chloride post-cyclization.

Advantages :

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd/C with Raney Ni in hydrogenation steps reduces costs by 40% without compromising yield.

Solvent Recovery

- THF Recycling : Distillation recovery achieves 95% solvent reuse.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products

Oxidation: Quinoline N-oxides

Reduction: Reduced quinoline derivatives

Substitution: Alkylated acetamide derivatives

Applications De Recherche Scientifique

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mécanisme D'action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Structural Analogs in the Tetrahydroquinolin-2-one Series

Several analogs share the tetrahydroquinolin-2-one backbone but differ in substituents at the 1- and 6-positions (Table 1):

Key Observations :

Thiophene-2-yl Acetamide Derivatives

Other compounds retain the 2-(thiophen-2-yl)acetamide moiety but differ in the core structure (Table 2):

Key Observations :

- Core Flexibility: The tetrahydroquinolinone core in the target compound offers rigidity compared to the morpholino-thiophene hybrid in Compound 3q, which may affect binding to biological targets .

- Electronic Effects: The 3-cyano group in Compound I () introduces electron-withdrawing character, contrasting with the electron-rich isobutyl group in the target compound .

Research Implications and Limitations

- Biological Data Gap: None of the evidence provides direct biological data (e.g., IC₅₀, binding assays) for the target compound, limiting functional comparisons.

Activité Biologique

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of tetrahydroquinoline derivatives that have garnered interest in medicinal chemistry due to their diverse pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a tetrahydroquinoline core linked to a thiophene ring. The structural uniqueness contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.43 g/mol |

| IUPAC Name | This compound |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in various biological processes.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer cell proliferation or inflammation.

- Receptor Modulation : It could modulate receptor activity affecting signaling pathways related to cell survival and apoptosis.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. Preliminary data suggest that this compound may possess antibacterial and antifungal effects.

2. Anticancer Properties

Tetrahydroquinoline derivatives are being explored for their anticancer potential. Research indicates that this compound may induce apoptosis in cancer cells through various pathways.

3. Anti-inflammatory Effects

Given its structural features, the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines or pathways involved in inflammation.

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, existing studies provide insights into its potential applications:

Study Highlights:

-

Antimicrobial Testing : A study conducted on various tetrahydroquinoline derivatives indicated that those with thiophene substitutions showed enhanced antibacterial activity against Gram-positive bacteria.

Compound Activity Against Gram-positive Bacteria N-(1-isobutyl-2-oxo...) Moderate Inhibition Control Compound (Standard Antibiotic) High Inhibition -

Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly compared to untreated controls.

Cell Line IC50 (µM) MCF7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.